3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol

Medicinal Chemistry Synthetic Intermediates Physicochemical Characterization

3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol (CAS 1305325-26-1) is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core substituted with a chlorine atom at the 5-position and a 3-hydroxypropyl chain at the 6-position. Its molecular formula is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 1305325-26-1
Cat. No. B1428245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol
CAS1305325-26-1
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)Cl)CCCO
InChIInChI=1S/C10H11ClN2O/c11-8-6-7-3-4-12-10(7)13-9(8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13)
InChIKeyLPKSWWIWQJWZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol (CAS 1305325-26-1): Procurement-Grade Chemical and Structural Baseline


3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol (CAS 1305325-26-1) is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core substituted with a chlorine atom at the 5-position and a 3-hydroxypropyl chain at the 6-position . Its molecular formula is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol [1]. The compound is commercially available from multiple suppliers including Sigma-Aldrich (AldrichCPR ADE001328), Matrix Scientific (via VWR), and Leyan, with reported purities ranging from 95% to 98% . It is classified as a building block and research chemical, with potential applications as a reference substance for drug impurities and as an intermediate in medicinal chemistry programs targeting kinase inhibition [2].

Why Generic Substitution of 3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol Is Not Feasible: Structural and Application-Specific Constraints


Within the pyrrolo[2,3-b]pyridine chemical space, substitution pattern—specifically the position of functional groups on the bicyclic core—dictates both synthetic utility and potential biological relevance . The 6-position of 7-azaindole is a critical vector for introducing solubilizing groups or linkers for further derivatization, and the specific combination of 5-chloro substitution with a 6-(3-hydroxypropyl) chain yields a unique scaffold not replicated by simpler analogs such as the unsubstituted 1H-pyrrolo[2,3-b]pyridine (CAS 271-63-6) or the core 5-chloro-7-azaindole (CAS 866546-07-8) . Generic substitution with these simpler analogs fails because they lack the functional handle necessary for downstream conjugation or fail to mimic the physicochemical properties required for specific assays. Furthermore, the compound's designation as a potential drug impurity reference standard [1] imposes requirements for authenticated identity and documented purity that generic alternatives cannot satisfy without equivalent certification. The following evidence quantifies precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence: 3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol Versus Structural Analogs


Molecular Weight Differential: 38% Increase Over Core 5-Chloro-7-Azaindole Scaffold

The target compound possesses a molecular weight of 210.66 g/mol, which is 38.1% higher than the core 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole, CAS 866546-07-8) scaffold at 152.58 g/mol [1][2]. This mass differential directly reflects the addition of the 3-hydroxypropyl (propan-1-ol) chain at the 6-position. This structural elaboration introduces a primary alcohol functional group capable of hydrogen bonding and further derivatization (e.g., esterification, etherification, oxidation to carboxylic acid), which is absent in the simpler core analog.

Medicinal Chemistry Synthetic Intermediates Physicochemical Characterization

Purity Grade Availability: 98% Certified Versus 95% Research Grade Options

Commercial suppliers offer this compound at two distinct purity grades: 98% purity from Leyan (Product No. 1515170) and 95% purity from multiple sources including BenchChem and Chemenu . This 3-percentage-point differential provides procurement flexibility depending on application requirements. For comparison, the structurally related (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS 1263413-97-3), which features a methanol rather than propanol chain at the 6-position, is also available at 95-98% purity , but lacks the extended alkyl chain that modulates lipophilicity and hydrogen bonding capacity.

Analytical Chemistry Quality Control Procurement Specifications

Density Comparison: 1.4 g/cm³ Matches Core Scaffold Despite Increased Molecular Weight

The predicted density of 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol is 1.4 ± 0.1 g/cm³ [1], which is statistically equivalent to the density reported for the core scaffold 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.4 ± 0.1 g/cm³; some sources report 1.425 g/cm³) [2]. This indicates that the addition of the 3-hydroxypropyl chain at the 6-position does not substantially alter the packing density of the solid material relative to the parent heterocycle. In contrast, more heavily substituted analogs such as 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine exhibit significantly higher density (1.878 g/cm³) , reflecting the influence of heavy halogen substitution on crystal packing.

Physical Chemistry Formulation Science Material Characterization

Functional Group Differentiation: Primary Alcohol Versus Methanol or Unsubstituted Analogs

The target compound incorporates a 3-carbon (propan-1-ol) chain terminated by a primary alcohol at the 6-position of the pyrrolo[2,3-b]pyridine core. This contrasts with the shorter-chain analog (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS 1263413-97-3), which features a 1-carbon (methanol) substituent at the same position . The propanol chain introduces two additional methylene units, increasing the number of rotatable bonds from 1 (in the methanol analog) to 4 (in the target compound), thereby modulating conformational flexibility and potential for intramolecular hydrogen bonding . Additionally, the 5-chloro substituent distinguishes this compound from the unsubstituted 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propan-1-ol analog, where the chlorine atom—a known contributor to kinase inhibitor binding via halogen bonding interactions [1]—is absent.

Synthetic Chemistry Drug Discovery Structure-Activity Relationships

Supplier and Procurement Differentiation: AldrichCPR Collection Versus General Catalog Items

Sigma-Aldrich lists 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol under the AldrichCPR (Chemical Portfolio for Research) designation . This classification indicates that the compound is part of a curated collection of unique chemicals specifically provided to early discovery researchers . Critically, Sigma-Aldrich explicitly states that it does not collect analytical data for this product and that the buyer assumes responsibility for confirming identity and purity . This contrasts with compounds available through vendors such as Leyan or ChemSrc, which specify purity (98%) and offer standard product documentation. The Matrix Scientific offering via VWR provides an intermediate option with catalog number and supplier traceability [1].

Chemical Sourcing Early Discovery Vendor Qualification

Optimal Application Scenarios for 3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol Based on Quantitative Differentiation Evidence


Synthetic Intermediate for 6-Position Derivatized Kinase Inhibitor Scaffolds

Based on the structural differentiation evidence (38% molecular weight increase over core 5-chloro-7-azaindole and presence of a primary alcohol functional handle [1]), this compound is optimally deployed as a synthetic intermediate for constructing more complex pyrrolo[2,3-b]pyridine-based kinase inhibitors. The propan-1-ol chain at the 6-position can be oxidized to a carboxylic acid for amide coupling, converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic displacement, or used directly in Mitsunobu reactions to introduce diversity elements. The 5-chloro substituent is a known contributor to kinase inhibitor potency via halogen bonding and hydrophobic interactions, as demonstrated in clinically advanced compounds such as pexidartinib and vemurafenib analogs [2].

Drug Impurity Reference Standard for Pyrrolo[2,3-b]pyridine-Derived Pharmaceuticals

Bio-Fount explicitly designates this compound as suitable for use as a reference substance for drug impurities [3]. Given that the pyrrolo[2,3-b]pyridine core is a privileged scaffold in approved kinase inhibitors (e.g., vemurafenib, pexidartinib) [4], synthetic processes for these drugs may generate hydroxylated byproducts or intermediates structurally related to this compound. The 98% purity grade available from Leyan supports this application by providing the analytical consistency required for impurity profiling, method validation, and batch release testing in pharmaceutical quality control.

Building Block for Targeted Protein Degradation (PROTAC) Linker Attachment

The 6-(propan-1-ol) substituent provides a primary alcohol that serves as an ideal attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) design [1]. The three-carbon chain length offers sufficient spatial separation from the pyrrolo[2,3-b]pyridine warhead to minimize steric interference with target protein binding while maintaining the solubility advantages of a terminal hydroxyl group. This compound may serve as a starting material for synthesizing VHL- or CRBN-recruiting PROTACs targeting kinases that recognize the 7-azaindole scaffold. The density equivalence to the core scaffold (1.4 g/cm³) [5] suggests that further derivatization at the alcohol position is unlikely to introduce problematic solid-state properties that would complicate formulation for cellular assays.

Early Discovery Screening Library Component (AldrichCPR Collection)

Sigma-Aldrich's classification of this compound under the AldrichCPR collection positions it as a unique chemical entity suitable for inclusion in early discovery screening libraries. Researchers seeking to explore structure-activity relationships around the 6-position of 5-chloro-7-azaindole can procure this compound without the overhead of custom synthesis. However, users must note Sigma-Aldrich's explicit disclaimer that no analytical data is provided and that the buyer assumes responsibility for identity and purity confirmation . This scenario is appropriate for preliminary hit identification or scaffold hopping exercises where rapid access is prioritized over fully characterized material, with subsequent scale-up and characterization performed using alternative suppliers once a lead series is established.

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